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An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Methyl-3-
heptanone oxime

Abstract
5-Methyl-3-heptanone oxime, commercially known as Stemone®, is a significant molecule

primarily utilized in the fragrance industry for its powerful, green, and leafy aroma.[1][2] Beyond

its olfactory applications, its structure presents a compelling case study in stereoisomerism and

conformational flexibility, making it a molecule of interest for researchers in organic synthesis

and medicinal chemistry. This guide provides a comprehensive analysis of the molecular

structure, stereochemistry, and conformational landscape of 5-Methyl-3-heptanone oxime. It

details robust experimental protocols for its synthesis and characterization using modern

spectroscopic and computational techniques, offering a self-validating framework for

researchers. The content is designed to bridge theoretical understanding with practical, field-

proven insights for professionals in chemical research and drug development.

Foundational Molecular Structure &
Stereoisomerism
The systematic IUPAC name for this compound is (5R,3E)-5-methylheptan-3-one oxime and its

enantiomer/diastereomers. It is also known by synonyms such as Ethyl 2-methylbutyl ketoxime.

[3][4] The core structure consists of a heptane backbone with a methyl group at position 5 and

an oxime functional group at position 3. This seemingly simple structure harbors significant
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complexity due to the presence of two distinct stereogenic elements: a chiral center and a C=N

double bond.

Chirality at the C5 Position
The carbon atom at position 5 is a stereocenter, as it is bonded to four different groups: a

hydrogen atom, a methyl group, an ethyl group, and a -(CH₂)-C(=NOH)-CH₂CH₃ group. This

gives rise to two possible enantiomers: (R)-5-methyl-3-heptanone oxime and (S)-5-methyl-3-
heptanone oxime.

Geometric Isomerism at the C3=N Bond
The C=N double bond of the oxime functional group restricts rotation, leading to geometric

isomerism.[5][6] The isomers are designated as E (from the German entgegen, meaning

opposite) and Z (from the German zusammen, meaning together) based on the Cahn-Ingold-

Prelog (CIP) priority rules applied to the substituents on the C3 and nitrogen atoms.

At C3: The ethyl group (-CH₂CH₃) has a higher priority than the 2-methylbutyl group (-

CH₂(CH(CH₃)CH₂CH₃)).

At Nitrogen: The hydroxyl group (-OH) has a higher priority than the lone pair of electrons.

Therefore:

E-isomer: The higher-priority groups (-OH and the 2-methylbutyl group) are on opposite

sides of the C=N double bond.

Z-isomer: The higher-priority groups (-OH and the 2-methylbutyl group) are on the same side

of the C=N double bond.

The interplay between the chiral center and the geometric isomerism results in a total of four

possible stereoisomers:

(5R, 3E)-5-methyl-3-heptanone oxime

(5S, 3E)-5-methyl-3-heptanone oxime

(5R, 3Z)-5-methyl-3-heptanone oxime
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(5S, 3Z)-5-methyl-3-heptanone oxime

The E and Z isomers are diastereomers of each other, while the (5R, 3E) and (5S, 3E) isomers,

for example, are enantiomers.

Stereoisomers of 5-Methyl-3-heptanone oxime
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Caption: Logical relationship of the four stereoisomers of 5-Methyl-3-heptanone oxime.
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Conformational Analysis
The overall shape and energy of 5-Methyl-3-heptanone oxime are dictated by the rotation

around its sp³-hybridized carbon-carbon single bonds. The most significant rotations are

around the C3-C4 and C4-C5 bonds, which determine the spatial relationship between the

bulky alkyl groups and the oxime moiety.

Computational modeling, such as Density Functional Theory (DFT), is an indispensable tool for

exploring this conformational landscape.[7] Ab initio studies on similar oximes have

demonstrated that the relative stability of conformers is governed by a delicate balance of steric

hindrance and weak intramolecular interactions.[8] The lowest energy conformers will adopt

staggered arrangements to minimize torsional strain, with a preference for anti-periplanar

arrangements of the largest substituents to reduce steric repulsion. For 5-Methyl-3-heptanone
oxime, this means the ethyl and 2-methylbutyl groups will preferentially orient themselves

away from each other.

Experimental Synthesis and Structural Elucidation
The synthesis and characterization of 5-Methyl-3-heptanone oxime require a systematic

workflow to ensure product purity and unambiguous structural assignment.

Synthesis & Characterization Workflow
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Caption: Experimental workflow for synthesis and characterization.
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Protocol 1: Synthesis of 5-Methyl-3-heptanone oxime
This protocol describes the standard oximation of the parent ketone. The reaction typically

yields a mixture of E and Z isomers, with the ratio being thermodynamically controlled.[9]

Materials:

5-Methyl-3-heptanone

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate (NaOAc) or pyridine

Ethanol (95%)

Water

Diethyl ether or Dichloromethane (for extraction)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5

equivalents) in a minimal amount of water/ethanol co-solvent.

Reaction Initiation: To the stirring solution, add 5-Methyl-3-heptanone (1.0 equivalent).

Reaction Conditions: Gently heat the mixture to reflux (approximately 60-80 °C) and maintain

for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting ketone spot has disappeared.

Workup: Cool the reaction mixture to room temperature. Remove most of the ethanol using a

rotary evaporator. Add deionized water to the residue and transfer to a separatory funnel.
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Extraction: Extract the aqueous layer three times with diethyl ether. The rationale for

extraction is to isolate the organic oxime product from the inorganic salts and residual

reagents.

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄.

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the

crude oxime as a colorless to pale yellow oil.[1]

Purification: If necessary, purify the crude product by vacuum distillation or column

chromatography on silica gel to obtain the final product.

Protocol 2: Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity of the product and, most

importantly, for differentiating the E and Z isomers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for

distinguishing geometric isomers of oximes in solution.[10][11] The chemical shift of protons

and carbons near the C=N bond is highly sensitive to the orientation of the hydroxyl group.

Sample Preparation: Prepare a solution of the purified oxime (5-10 mg) in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

1D NMR Acquisition:

¹H NMR: Acquire a standard proton NMR spectrum. For the Z-isomer, the protons on the

C4 methylene group are expected to be shielded (shifted upfield) due to their proximity to

the hydroxyl group's lone pairs, compared to the E-isomer.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of C4 will

similarly be affected by the isomer geometry.[10]

2D NMR for Unambiguous Assignment (Key Step):

NOESY/ROESY: This is the definitive experiment for assigning E/Z geometry. Acquire a

2D NOESY or ROESY spectrum.
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Causality: This experiment detects correlations between protons that are close in space (<

5 Å). For the E-isomer, a nuclear Overhauser effect (NOE) cross-peak will be observed

between the oxime -OH proton and the protons on the C4 methylene group. For the Z-

isomer, an NOE is expected between the -OH proton and the protons on the C2

methylene group of the ethyl substituent.[12] The presence or absence of these key cross-

peaks provides irrefutable evidence of the geometry.

B. Gas Chromatography-Mass Spectrometry (GC-MS):

Purpose: To confirm the molecular weight and assess the purity of the sample.

Procedure: Inject a dilute solution of the oxime into the GC-MS.

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ corresponding

to the molecular weight of 143.23 g/mol . The gas chromatogram will indicate the purity and

may even show partial or full separation of the E and Z isomers.

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

Purpose: To confirm the presence of key functional groups.

Procedure: Acquire an IR spectrum of the neat oil.

Expected Result: Look for characteristic absorption bands: a broad O-H stretch (~3100-3500

cm⁻¹), a C=N stretch (~1650 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹).
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Property Value Reference

CAS Number 22457-23-4 [13][14]

Molecular Formula C₈H₁₇NO [13][15]

Molecular Weight 143.23 g/mol [3][13]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 70 °C @ 0.7 Torr [15]

Odor Green, leafy [1]

Table 1: Physicochemical

properties of 5-Methyl-3-

heptanone oxime.

Protocol 3: Computational Modeling for Conformation
and Spectra Prediction
Computational chemistry provides a powerful, predictive framework to complement

experimental data. It can be used to determine the lowest energy conformations and to predict

NMR chemical shifts, which can then be compared with experimental values to confirm

structural assignments.[12]

Software: Gaussian, ORCA, or similar quantum chemistry package.

Workflow:

Structure Building: Build the four stereoisomers (5R, 3E), (5S, 3E), (5R, 3Z), and (5S, 3Z) in

a molecular editor.

Conformational Search: For each isomer, perform a systematic or stochastic conformational

search using a low-cost method (e.g., molecular mechanics with an MMFF94 force field) to

identify low-energy conformers.

Geometry Optimization: Take the lowest energy conformers (e.g., all within 5 kcal/mol of the

minimum) and perform full geometry optimization using a more accurate method, such as
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Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This

step refines the molecular structure to find the true energy minima.

Frequency Calculation: Perform a frequency calculation on each optimized structure to

confirm it is a true minimum (no imaginary frequencies) and to obtain Gibbs free energies for

calculating relative population at a given temperature.

NMR Prediction: For the lowest energy conformer of each isomer, perform an NMR shielding

calculation using a method like GIAO (Gauge-Including Atomic Orbital) with a larger basis

set (e.g., 6-311+G(2d,p)) and an appropriate solvent model (e.g., PCM for chloroform).

Data Analysis: Convert the calculated absolute shieldings to chemical shifts by referencing

against a standard like Tetramethylsilane (TMS), calculated at the same level of theory.

Compare the predicted ¹H and ¹³C chemical shifts for the E and Z isomers with the

experimental data obtained in Protocol 2. This comparison provides a powerful validation of

the experimental assignment.

Applications in Research and Industry
Fragrance Industry: The primary application of 5-Methyl-3-heptanone oxime (as

Stemone®) is in perfumery, where it imparts a fresh, natural green note to compositions.[1]

[13][16]

Organic Synthesis: As with other oximes, it can serve as a precursor for various chemical

transformations, such as the Beckmann rearrangement to produce amides or as a protecting

group for the parent ketone.

Drug Development: While this specific molecule is not a known therapeutic, the oxime

functional group is a critical pharmacophore in several drugs and is particularly famous for its

role in acetylcholinesterase reactivators, which are used as antidotes for organophosphate

nerve agent poisoning.[17] Understanding the stereochemistry and conformation of model

oximes like 5-Methyl-3-heptanone oxime provides fundamental insights applicable to the

design of more complex, biologically active molecules. Studies have also been conducted on

its genotoxicity, which was found to be negative, providing important safety data.[18]

Conclusion
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5-Methyl-3-heptanone oxime serves as an exemplary model for understanding the

fundamental principles of stereochemistry and conformational analysis in acyclic systems. Its

four distinct stereoisomers arise from the combination of a single chiral center and the

restricted rotation of a C=N double bond. A synergistic approach combining chemical synthesis

with advanced analytical techniques—particularly 2D NMR spectroscopy—and computational

modeling provides a robust and self-validating methodology for its complete structural

characterization. The detailed protocols and theoretical framework presented in this guide offer

researchers a comprehensive resource for investigating this molecule and applying these

principles to more complex systems in materials science and drug discovery.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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